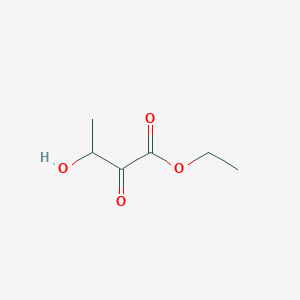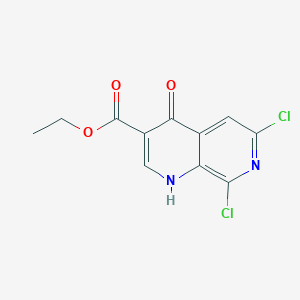
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic compounds containing two nitrogen atoms in a fused ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dichloropyridine and ethyl acetoacetate under basic conditions.
Hydroxylation: The hydroxyl group at the 4 position can be introduced through a hydroxylation reaction using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of alcohol derivatives or dechlorinated products
Substitution: Formation of substituted naphthyridine derivatives
科学的研究の応用
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.
作用機序
The mechanism of action of ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Ethyl 6,8-dichloro-4-hydroxy-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives:
Ethyl 6-chloro-4-hydroxy-1,7-naphthyridine-3-carboxylate: Lacks one chlorine atom, resulting in different reactivity and biological activity.
Ethyl 6,8-dichloro-1,7-naphthyridine-3-carboxylate: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
Ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylate: Lacks both chlorine atoms, leading to distinct chemical and biological properties.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.
特性
分子式 |
C11H8Cl2N2O3 |
|---|---|
分子量 |
287.10 g/mol |
IUPAC名 |
ethyl 6,8-dichloro-4-oxo-1H-1,7-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)6-4-14-8-5(9(6)16)3-7(12)15-10(8)13/h3-4H,2H2,1H3,(H,14,16) |
InChIキー |
FAXWEBWQSHYXTM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(N=C(C=C2C1=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
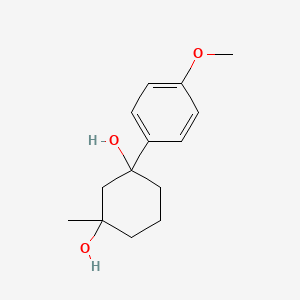

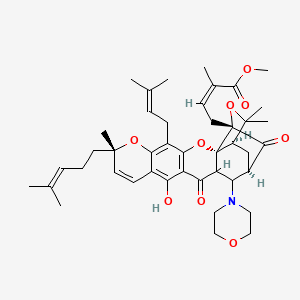
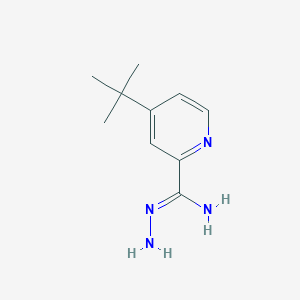
![6-Chloro-3-iodo-3H-pyrazolo[3,4-b]pyrazine](/img/structure/B15232662.png)
![Nalpha-(9-Fluorenylmethoxycarbonyl)-Nepsilon-[1-(4-nitro-1,3-dioxo-indan-2-ylidene)ethyl]-L-lysine](/img/structure/B15232676.png)
![3-(3-Methoxyphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232688.png)



![{3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl}methanol](/img/structure/B15232722.png)
